molecular formula C14H20N2OS B5869386 1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine

1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine

Cat. No. B5869386
M. Wt: 264.39 g/mol
InChI Key: CRYOZOXBDDLJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ECPP and has a molecular formula of C14H20N2O2S.

Mechanism of Action

The exact mechanism of action of ECPP is not fully understood. However, it has been suggested that it may exert its biological effects by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
ECPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. It also exhibits analgesic properties, which makes it useful in the management of pain.

Advantages and Limitations for Lab Experiments

ECPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on ECPP. These include further studies on its mechanism of action, exploring its potential therapeutic applications in various diseases, and investigating its potential as a tool for drug discovery.
In conclusion, 1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities and has several potential future directions for research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of ECPP involves the reaction between 4-ethoxyphenyl isothiocyanate and 4-methylpiperazine. The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure ECPP.

Scientific Research Applications

ECPP has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.

properties

IUPAC Name

(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-3-17-13-6-4-12(5-7-13)14(18)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYOZOXBDDLJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=S)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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